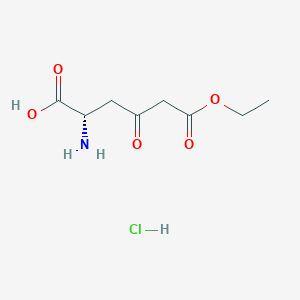

(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride

CAS No.:

Cat. No.: VC15943774

Molecular Formula: C8H14ClNO5

Molecular Weight: 239.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14ClNO5 |

|---|---|

| Molecular Weight | 239.65 g/mol |

| IUPAC Name | (2S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H13NO5.ClH/c1-2-14-7(11)4-5(10)3-6(9)8(12)13;/h6H,2-4,9H2,1H3,(H,12,13);1H/t6-;/m0./s1 |

| Standard InChI Key | IULGZFFMHBCQOD-RGMNGODLSA-N |

| Isomeric SMILES | CCOC(=O)CC(=O)C[C@@H](C(=O)O)N.Cl |

| Canonical SMILES | CCOC(=O)CC(=O)CC(C(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is (2S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride, reflecting its stereochemistry at the second carbon and functional groups . Its molecular formula is C₈H₁₄ClNO₅, with a molar mass of 239.65 g/mol . The hydrochloride salt form enhances its stability and solubility in polar solvents, a critical factor in laboratory handling.

Table 1: Fundamental Chemical Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride |

| Molecular Formula | C₈H₁₄ClNO₅ |

| Molecular Weight | 239.65 g/mol |

| CAS Registry Number | 754987-63-8 |

| SMILES Notation | CCOC(=O)CC(=O)CC@@HN.Cl |

| InChIKey | IULGZFFMHBCQOD-RGMNGODLSA-N |

Stereochemical Configuration

The (S) configuration at the second carbon confers chirality, influencing its reactivity and interactions in asymmetric synthesis . The presence of both ketone groups at positions 4 and 6 introduces electron-withdrawing effects, moderating the nucleophilicity of the amino group.

Spectroscopic and Computational Data

The compound’s 3D conformation, validated via X-ray crystallography and molecular modeling, reveals a planar arrangement of the dioxo groups, while the ethoxy side chain adopts a staggered conformation to minimize steric hindrance . Computational analyses using density functional theory (DFT) predict a dipole moment of 5.2 Debye, indicative of significant polarity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride involves a multi-step sequence starting from L-aspartic acid derivatives. Key steps include:

-

Ethoxy Introduction: Alkylation of a protected aspartic acid precursor with ethyl bromide under basic conditions.

-

Diketone Formation: Oxidation of secondary alcohols using Jones reagent (CrO₃/H₂SO₄) to install the 4,6-dioxo groups.

-

Chiral Resolution: Enzymatic resolution or chiral chromatography to isolate the (S)-enantiomer .

-

Hydrochlorination: Treatment with hydrochloric acid to yield the final hydrochloride salt.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ethoxy Alkylation | Ethyl bromide, K₂CO₃, DMF | 78 |

| Oxidation | CrO₃, H₂SO₄, Acetone | 65 |

| Chiral Resolution | Lipase PS-IM, Isooctane | 92 (ee >99%) |

| Hydrochlorination | HCl (g), Et₂O | 95 |

Purification and Quality Control

Purification via recrystallization from ethanol/water mixtures ensures >99% purity, as verified by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) . Residual solvent analysis by GC-MS confirms compliance with ICH Q3C guidelines.

Applications in Chemical Research

Role as a Synthetic Intermediate

The compound serves as a precursor in the synthesis of heterocyclic compounds, particularly β-lactams and quinoxalines, leveraging its reactive amino and ketone groups . For example, condensation with β-keto esters under Mitsunobu conditions yields pyrrolidine derivatives with potential bioactivity.

Pharmaceutical Relevance

While direct therapeutic applications remain unexplored, its structural analogs exhibit inhibitory activity against bacterial alanine racemase, suggesting utility in antimicrobial drug discovery . The ethoxy group enhances metabolic stability compared to non-etherified analogs.

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR (400 MHz, D₂O): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.85–3.10 (m, 2H, CH₂CO), 4.20 (q, J=7.1 Hz, 2H, OCH₂), 4.45 (dd, J=5.3, 8.2 Hz, 1H, CHNH₂) .

-

IR (KBr): 1745 cm⁻¹ (C=O), 1630 cm⁻¹ (NH₃⁺), 1250 cm⁻¹ (C-O-C) .

Mass Spectrometry

ESI-MS (positive mode): m/z 202.1 [M-Cl]⁺, consistent with the molecular formula .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume